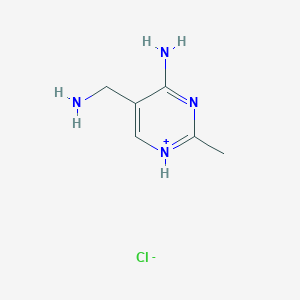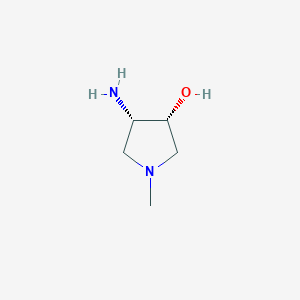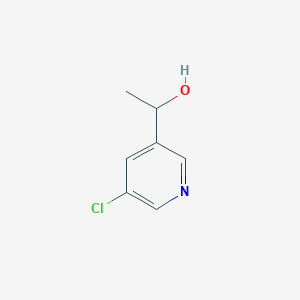![molecular formula C9H7N3 B7964297 2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene CAS No. 1000342-79-9](/img/structure/B7964297.png)
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
Übersicht
Beschreibung
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine is a heterocyclic compound with the molecular formula C₉H₇N₃. It is characterized by a fused ring system consisting of two pyrrole rings and one pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine can be synthesized using the Bischler reaction, which involves the condensation of α-hydroxy-ketones with 2,6-diaminopyridine. This reaction yields 6-amino-1-pyrrolo[2,3-b]pyridines and the novel system 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine with various alkyl and aryl substituents .
Industrial Production Methods
Industrial production methods for 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine are not well-documented in the literature. the Bischler reaction remains a key synthetic route for laboratory-scale preparation.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are explored as potential Janus kinase inhibitors for the treatment of rheumatoid arthritis.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine involves its interaction with molecular targets such as Janus kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby modulating signaling pathways involved in inflammatory responses . The linear arrangement of its rings and the characteristic position of hydrogen bond donors and acceptors allow it to accommodate conformational changes in the binding cavity while maintaining interactions with ATP-binding residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipyrrolo[2,3-b3’,2’-e]pyridine, 1,7-dihydro-2,6-diphenyl-: This compound has similar structural features but with phenyl substituents at positions 2 and 6.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-pyridine fused ring system but differ in the nature of the substituents and the specific arrangement of the rings.
Uniqueness
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to act as a hinge-binding motif in kinase inhibitors sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFMKGKFINTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC3=C(C=CN3)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646807 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-79-9 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


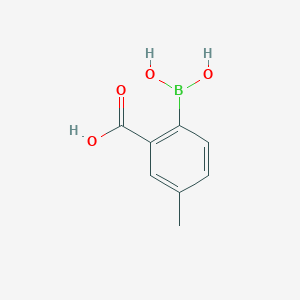
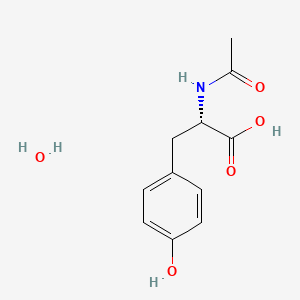


![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)

